N-(1,3-Benzothiazol-2-yl)-2-[(4-methoxybenzoyl)amino]benzamide N-(1,3-Benzothiazol-2-yl)-2-[(4-methoxybenzoyl)amino]benzamide
Brand Name: Vulcanchem
CAS No.: 674337-91-8
VCID: VC0379360
InChI: InChI=1S/C22H17N3O3S/c1-28-15-12-10-14(11-13-15)20(26)23-17-7-3-2-6-16(17)21(27)25-22-24-18-8-4-5-9-19(18)29-22/h2-13H,1H3,(H,23,26)(H,24,25,27)
SMILES: COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=NC4=CC=CC=C4S3
Molecular Formula: C22H17N3O3S
Molecular Weight: 403.5g/mol

N-(1,3-Benzothiazol-2-yl)-2-[(4-methoxybenzoyl)amino]benzamide

CAS No.: 674337-91-8

Main Products

VCID: VC0379360

Molecular Formula: C22H17N3O3S

Molecular Weight: 403.5g/mol

N-(1,3-Benzothiazol-2-yl)-2-[(4-methoxybenzoyl)amino]benzamide - 674337-91-8

CAS No. 674337-91-8
Product Name N-(1,3-Benzothiazol-2-yl)-2-[(4-methoxybenzoyl)amino]benzamide
Molecular Formula C22H17N3O3S
Molecular Weight 403.5g/mol
IUPAC Name N-(1,3-benzothiazol-2-yl)-2-[(4-methoxybenzoyl)amino]benzamide
Standard InChI InChI=1S/C22H17N3O3S/c1-28-15-12-10-14(11-13-15)20(26)23-17-7-3-2-6-16(17)21(27)25-22-24-18-8-4-5-9-19(18)29-22/h2-13H,1H3,(H,23,26)(H,24,25,27)
Standard InChIKey FHOPUACRETXHKU-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=NC4=CC=CC=C4S3
Canonical SMILES COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=NC4=CC=CC=C4S3
PubChem Compound 1303880
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator